Aurora A inhibitor II
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Overview
Description
Aurora A inhibitor II is a small-molecule inhibitor specifically targeting Aurora kinase A, a serine/threonine kinase that plays a crucial role in cell division by regulating mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurora A inhibitor II can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthetic route typically involves:
Formation of the core structure: This involves the construction of a heterocyclic core, often through cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards Aurora kinase A.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale reactors and purification systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Aurora A inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to the molecule.
Substitution: Replacement of one functional group with another, often to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Aurora A inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving Aurora kinase A.
Biology: Helps in understanding the role of Aurora kinase A in cell division and its implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress Aurora kinase A.
Industry: Used in the development of new cancer therapies and in the production of research reagents.
Mechanism of Action
Aurora A inhibitor II exerts its effects by binding to the active site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in mitotic spindle formation and chromosome segregation. The compound also induces cell cycle arrest and apoptosis in cancer cells, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Aurora A inhibitor II is compared with other Aurora kinase inhibitors such as:
MLN8237 (Alisertib): Another potent Aurora kinase A inhibitor with similar mechanisms of action but different pharmacokinetic properties.
MK-8745: Known for its high specificity towards Aurora kinase A.
PHA-739358: A multi-targeted kinase inhibitor that also inhibits Aurora kinase B and C
This compound is unique due to its high specificity and potency towards Aurora kinase A, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
1158838-43-7 |
---|---|
Molecular Formula |
C31H29ClFN7O3 |
Molecular Weight |
602.1 g/mol |
IUPAC Name |
4-[[2-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]-N-(2-chlorophenyl)benzamide |
InChI |
InChI=1S/C31H29ClFN7O3/c1-20(41)39-14-16-40(17-15-39)28(42)18-21-6-10-24(11-7-21)36-31-34-19-26(33)29(38-31)35-23-12-8-22(9-13-23)30(43)37-27-5-3-2-4-25(27)32/h2-13,19H,14-18H2,1H3,(H,37,43)(H2,34,35,36,38) |
InChI Key |
GAAHSFKFIMENOG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |
Origin of Product |
United States |
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